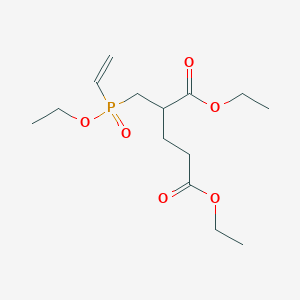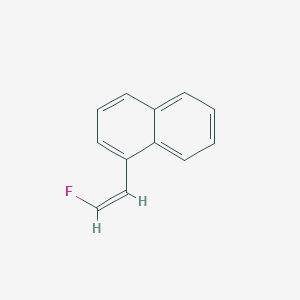
(Z)-1-(2-Fluorovinyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(2-Fluorovinyl)naphthalene: is an organic compound characterized by the presence of a fluorine atom attached to a vinyl group, which is further connected to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(2-Fluorovinyl)naphthalene typically involves the fluorination and fluoroalkylation of alkenes or alkynes. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the vinyl group . The reaction conditions often require the presence of a catalyst and may be conducted at elevated temperatures to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are commonly employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-1-(2-Fluorovinyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alkanes or alcohols.
Substitution: The fluorine atom in the vinyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
Chemistry: (Z)-1-(2-Fluorovinyl)naphthalene is used as a building block in organic synthesis to create more complex molecules. Its unique fluorine-containing structure makes it valuable in the development of new synthetic methodologies and the study of fluorine effects in organic reactions .
Biology and Medicine: In biological and medicinal research, fluorinated compounds like this compound are investigated for their potential as pharmaceutical agents. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making them more effective in therapeutic applications .
Industry: The compound is also utilized in the development of advanced materials, including polymers and coatings, where its fluorine content imparts desirable properties such as increased chemical resistance and reduced surface energy .
Mecanismo De Acción
The mechanism of action of (Z)-1-(2-Fluorovinyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various biological targets. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
(E)-1-(2-Fluorovinyl)naphthalene: The E-isomer of the compound, differing in the spatial arrangement of the fluorine and vinyl groups.
1-(2-Fluoroethyl)naphthalene: A similar compound where the vinyl group is replaced with an ethyl group.
1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative without the vinyl group.
Uniqueness: (Z)-1-(2-Fluorovinyl)naphthalene is unique due to its specific (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. The presence of both the fluorine atom and the vinyl group provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H9F |
|---|---|
Peso molecular |
172.20 g/mol |
Nombre IUPAC |
1-[(Z)-2-fluoroethenyl]naphthalene |
InChI |
InChI=1S/C12H9F/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8- |
Clave InChI |
GRIXOBHPFFEMLW-HJWRWDBZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=C\F |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


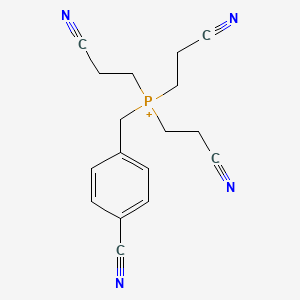

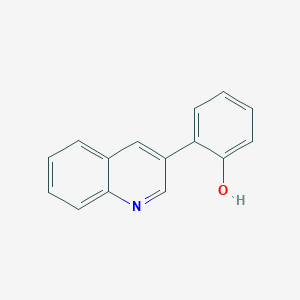
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
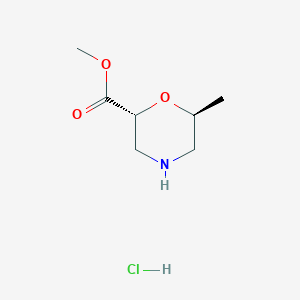
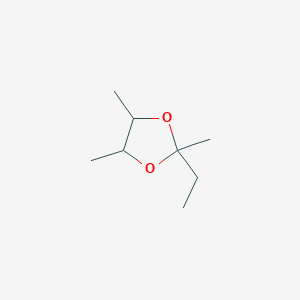
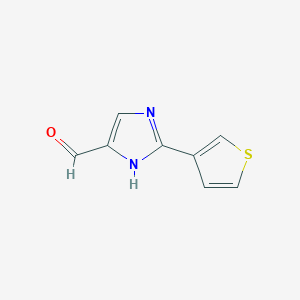
![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)


![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)

